molecular formula C12H18ClN3O B1424857 N-(pyridin-2-ylmethyl)piperidine-3-carboxamide hydrochloride CAS No. 1220036-37-2

N-(pyridin-2-ylmethyl)piperidine-3-carboxamide hydrochloride

Cat. No. B1424857
CAS RN: 1220036-37-2
M. Wt: 255.74 g/mol
InChI Key: DRXJZILOJZLLSO-UHFFFAOYSA-N
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Description

“N-(pyridin-2-ylmethyl)piperidine-3-carboxamide hydrochloride” is a chemical compound. Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . Specific methods of piperidine synthesis have been widely studied and published . For instance, piperidine synthesis can occur through the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H18ClN3O . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 255.74400 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

1. Synthesis and Optimization

N-(pyridin-2-ylmethyl)piperidine-3-carboxamide hydrochloride has been studied for its synthesis and optimization processes. Daiyan Wei et al. (2016) described a scalable and facile synthetic process for a similar compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which is a novel Rho kinase inhibitor. This process involves acylation, deprotection, and salt formation, offering a high yield and purity of the product (Wei et al., 2016).

2. Potential Antipsychotic Agents

Research into heterocyclic carboxamides, which include this compound, indicates potential applications as antipsychotic agents. Norman et al. (1996) synthesized and evaluated heterocyclic analogues of 1192U90 for their binding to dopamine and serotonin receptors, and for their ability to antagonize the apomorphine-induced climbing response in mice (Norman et al., 1996).

3. Inhibitors of PCSK9 mRNA Translation

Londregan et al. (2018) identified a series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 mRNA translation, suggesting a role in lipid metabolism and potential applications in treating conditions like hypercholesterolemia (Londregan et al., 2018).

4. Anti-Angiogenic and DNA Cleavage Activities

Kambappa et al. (2017) synthesized N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which exhibited significant anti-angiogenic and DNA cleavage activities. These derivatives suggest potential use as anticancer agents (Kambappa et al., 2017).

5. Glycine Transporter 1 Inhibitor

Yamamoto et al. (2016) identified a compound structurally similar to this compound as a potent and orally available glycine transporter 1 inhibitor. This suggests potential applications in treating central nervous system disorders (Yamamoto et al., 2016).

6. Antimicrobial Activity

Zhuravel et al. (2005) studied the antimicrobial activities of similar compounds, indicating the potential use of this compound in developing new antimicrobial agents (Zhuravel et al., 2005).

Mechanism of Action

The piperidine ring is a common structure in many pharmaceutical compounds and is known to be essential for chiral optimization . The compound also contains a pyridine ring, which is a basic heterocyclic aromatic organic compound that is structurally related to benzene. Pyridine derivatives have been found to exhibit a wide range of biological activities.

Future Directions

Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “N-(pyridin-2-ylmethyl)piperidine-3-carboxamide hydrochloride” and similar compounds may have potential for future research and development in the pharmaceutical industry.

properties

IUPAC Name

N-(pyridin-2-ylmethyl)piperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.ClH/c16-12(10-4-3-6-13-8-10)15-9-11-5-1-2-7-14-11;/h1-2,5,7,10,13H,3-4,6,8-9H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXJZILOJZLLSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NCC2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718630
Record name N-[(Pyridin-2-yl)methyl]piperidine-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220036-37-2
Record name N-[(Pyridin-2-yl)methyl]piperidine-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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